molecular formula C24H26O B11457912 (2Z,6E)-2,6-dibenzylidene-4-tert-butylcyclohexanone

(2Z,6E)-2,6-dibenzylidene-4-tert-butylcyclohexanone

Cat. No.: B11457912
M. Wt: 330.5 g/mol
InChI Key: MGORMIBKCGZSKY-TVGQLCNQSA-N
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Description

(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with two phenylmethylidene groups and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one typically involves the condensation of cyclohexanone with benzaldehyde derivatives in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylmethylidene groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Materials Science: Employed in the development of liquid crystal materials and photochromic materials.

    Biology and Medicine: Investigated for potential biological activities and as a scaffold for drug development.

    Industry: Utilized in the production of optical materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The phenylmethylidene groups can participate in π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,6E)-2,6-dibenzylidenecyclohexanone
  • (2Z,6E)-4-methyl-2,6-bis(phenylmethylidene)cyclohexan-1-one
  • (2Z,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone

Uniqueness

(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.

Properties

Molecular Formula

C24H26O

Molecular Weight

330.5 g/mol

IUPAC Name

(2Z,6E)-2,6-dibenzylidene-4-tert-butylcyclohexan-1-one

InChI

InChI=1S/C24H26O/c1-24(2,3)22-16-20(14-18-10-6-4-7-11-18)23(25)21(17-22)15-19-12-8-5-9-13-19/h4-15,22H,16-17H2,1-3H3/b20-14-,21-15+

InChI Key

MGORMIBKCGZSKY-TVGQLCNQSA-N

Isomeric SMILES

CC(C)(C)C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

Origin of Product

United States

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